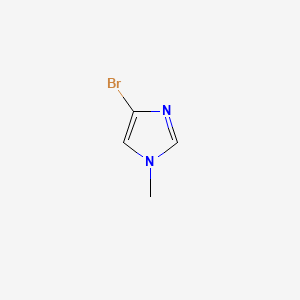

4-Bromo-1-methyl-1H-imidazole

Description

Significance of Imidazole (B134444) Heterocycles in Synthetic and Medicinal Chemistry

Imidazole, a five-membered aromatic ring with two nitrogen atoms, is a privileged structure in medicinal chemistry. ajrconline.orgjocpr.commdpi.com This is largely due to its presence in essential biomolecules like the amino acid histidine, which plays a critical role in enzyme catalysis. ajrconline.org The imidazole nucleus can act as a proton donor or acceptor and can coordinate with various cations and biomolecules, making it a versatile scaffold for drug design. ajrconline.orgnih.gov Consequently, imidazole derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. ajrconline.orgnih.govscispace.com Its structural versatility and ability to form hydrogen bonds also contribute to its widespread use in the development of new therapeutic agents. nih.gov

Overview of Brominated Imidazoles as Key Building Blocks

The introduction of a bromine atom onto the imidazole ring significantly enhances its synthetic utility. researchgate.net Brominated imidazoles, such as 4-Bromo-1-methyl-1H-imidazole, are valuable intermediates in organic synthesis. researchgate.netnih.gov The bromine atom serves as a versatile handle for a variety of chemical transformations, most notably in metal-catalyzed cross-coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig amination. These reactions allow for the construction of complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds. The reactivity of the C-Br bond makes these compounds key precursors for the rapid exploration of chemical space in the development of new pharmaceuticals and functional materials. researchgate.net

Research Landscape of this compound and its Derivatives

The research landscape for this compound and its derivatives is expanding, driven by its role as a key intermediate in the synthesis of bioactive molecules. thieme-connect.de For instance, the related compound 4-bromo-1,2-dimethyl-1H-imidazole is a crucial building block for various active pharmaceutical ingredients (APIs), including inhibitors for cathepsin K, xanthine (B1682287) oxidase, and various kinases. thieme-connect.deresearchgate.net Derivatives of this compound are being investigated for their potential in medicinal chemistry and materials science. The ability to functionalize the imidazole core through reactions at the bromine-substituted position allows for the systematic modification of molecular properties to optimize biological activity or material characteristics.

Scope and Objectives of Current Academic Inquiry

Current academic inquiry into this compound is focused on several key areas. A primary objective is the development of efficient and scalable synthetic routes to this compound and its derivatives. thieme-connect.de Researchers are also exploring the full scope of its reactivity, particularly in developing novel cross-coupling methodologies. A significant portion of the research is dedicated to synthesizing and evaluating new derivatives for their potential as therapeutic agents, targeting a wide range of diseases. Furthermore, its application in creating novel organic materials with specific electronic and optical properties is an area of growing interest.

Interactive Data Tables

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 25676-75-9 | sigmaaldrich.com |

| Molecular Formula | C₄H₅BrN₂ | biosynth.com |

| Molecular Weight | 161.00 g/mol | sigmaaldrich.com |

| Form | Liquid | sigmaaldrich.com |

| Density | 1.614 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.545 | sigmaaldrich.com |

| Flash Point | > 110 °C (> 230 °F) - closed cup | sigmaaldrich.com |

Derivatives of this compound and their Applications

| Derivative Name | CAS Number | Application/Significance | Source |

| This compound-5-carboxaldehyde | 141524-74-5 | Intermediate in drug, pesticide, and dye synthesis. | chembk.combldpharm.com |

| Methyl this compound-2-carboxylate | 864076-05-1 | Intermediate for pharmaceuticals and agrochemicals. | nih.govbiosynth.com |

| Ethyl this compound-2-carboxylate | 1260672-33-0 | Research chemical for further manufacturing. | chemscene.com |

| 4-Bromo-1-methyl-5-nitro-1H-imidazole | Not specified | Intermediate in the synthesis of drugs targeting bacterial infections. | evitachem.com |

| 4-Bromo-1,2-dimethyl-1H-imidazole | Not specified | Building block for various active pharmaceutical ingredients (APIs). | thieme-connect.de |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-bromo-1-methylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2/c1-7-2-4(5)6-3-7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOTSLMMLLXTNNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70361579 | |

| Record name | 4-BROMO-1-METHYL-1H-IMIDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70361579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25676-75-9 | |

| Record name | 4-BROMO-1-METHYL-1H-IMIDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70361579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-1-methyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromo 1 Methyl 1h Imidazole

Historical Perspectives on Imidazole (B134444) Bromination

The history of imidazole synthesis dates back to the 1850s. Early methods for the halogenation of imidazoles were often complex and depended heavily on the specific substrate, reagents, and reaction conditions. Direct bromination of imidazole, for instance, could lead to the formation of 2,4,5-tribromo derivatives under harsh conditions. Achieving monobromination, a critical step for producing compounds like 4-bromo-1-methyl-1H-imidazole, required more controlled approaches. One historical method involved the use of 2,4,4,6-tetrabromocyclohexa-2,5-dienone to achieve high-yield monobromination of both imidazole and N-methylimidazole. These early investigations laid the groundwork for the development of more refined and regioselective bromination strategies.

Classical Synthetic Approaches for this compound

Classical methods for synthesizing this compound have primarily focused on the direct bromination of N-methylimidazole or the multi-step synthesis from other substituted imidazoles.

Bromination of N-Methylimidazole Precursors

The direct bromination of 1-methylimidazole (B24206) is a common strategy. This typically involves reacting 1-methylimidazole with a brominating agent such as elemental bromine (Br₂) or N-bromosuccinimide (NBS). The choice of solvent, such as acetic acid, dichloromethane (B109758) (DCM), or dimethylformamide (DMF), and the reaction temperature are crucial factors that influence the outcome. For example, reacting N-methylimidazole with bromine in acetic acid with a sodium acetate (B1210297) buffer at room temperature has been a documented method.

Regioselective Bromination Strategies

Achieving regioselectivity—the preferential bromination at the C4-position—is a significant challenge due to the electronic properties of the imidazole ring, where both the 4- and 5-positions are susceptible to electrophilic attack. The methyl group at the N1 position influences the electron density of the ring, directing bromination. Lower temperatures (0–25°C) can favor more controlled bromination. The use of milder brominating agents like NBS is often preferred over elemental bromine to better control the reaction and avoid the formation of di- or tri-brominated byproducts. Protective groups can also be employed to enhance selectivity when competing reaction sites are present.

A study on the direct monobromination of N-methylimidazole demonstrated high yields using 2,4,4,6-tetrabromocyclohexa-2,5-dienone. This highlights the importance of the choice of brominating agent in achieving regioselectivity.

Multi-step Synthesis from Substituted Imidazoles

Multi-step synthetic routes offer an alternative approach to control the position of bromination. One such method involves the synthesis of 2,4,5-tribromo-1-methylimidazole, followed by a selective debromination step. For instance, N-methylimidazole can be reacted with an excess of bromine to produce the tribrominated intermediate, which is then treated with sodium sulfite (B76179) to yield 2,4-dibromo-1-methylimidazole. While this example yields a dibrominated product, similar principles of over-bromination followed by selective debromination can be applied to target specific bromo-substituted imidazoles. Another approach involves the bromination of imidazole followed by methylation with a reagent like methyl iodide.

Advanced and Scalable Synthetic Protocols

Recent research has focused on developing more efficient, cost-effective, and scalable methods for the synthesis of brominated imidazoles, including this compound and its derivatives.

Cost-Effective and High-Yielding Routes

A notable advancement is the development of a scalable synthesis for the related compound, 4-bromo-1,2-dimethyl-1H-imidazole, which can be produced in high yields (around 92%) on a large scale (100 g to 1 kg). This method addresses the challenges of regioisomer formation and modest yields often encountered in classical approaches. The key features of this protocol include starting with 1,2-dimethyl-1H-imidazole to prevent regioisomer formation and employing a selective debromination step using isopropyl magnesium chloride.

Another advanced approach involves the regioselective bromination of 1,2-dimethylimidazole (B154445) with NBS in DMF, followed by selective debromination. This two-step process has been shown to achieve yields greater than 90% on a multi-kilogram scale, highlighting its potential for industrial application. While these examples focus on a dimethylated analog, the principles of using specific starting materials to control regiochemistry and employing selective debromination are applicable to the synthesis of this compound and represent a significant step towards more commercially viable production methods.

The following table summarizes various synthetic approaches for brominated imidazoles, highlighting the reagents, conditions, and outcomes.

| Starting Material | Brominating Agent/Reagents | Solvent/Conditions | Product | Yield | Reference |

| 1-Methylimidazole | N-Bromosuccinimide (NBS) | Dichloromethane (DCM) or Dimethylformamide (DMF) | 2-Bromo-1-methyl-1H-imidazole | Not specified | |

| Imidazole / N-Methylimidazole | 2,4,4,6-Tetrabromocyclohexa-2,5-dienone | Not specified | Monobrominated imidazole/N-methylimidazole | High | |

| N-Methylimidazole | Bromine | Acetic acid, sodium acetate buffer, room temperature | 2,4,5-Tribromo-1-methylimidazole (intermediate) | Not specified | |

| 2,4,5-Tribromo-1-methylimidazole | Sodium sulfite | Reflux | 2,4-Dibromo-1-methylimidazole | ~41% | |

| 1,2-Dimethyl-1H-imidazole | Not specified | Not specified | 4-Bromo-1,2-dimethyl-1H-imidazole | ~92% | |

| 1,2-Dimethylimidazole | N-Bromosuccinimide (NBS) | Dimethylformamide (DMF) | 4,5-Dibromo-1,2-dimethyl-1H-imidazole | Not specified | |

| 4,5-Dibromo-1,2-dimethyl-1H-imidazole | Isopropyl magnesium chloride (iPrMgCl) | Tetrahydrofuran (B95107) (THF), -25°C | 4-Bromo-1,2-dimethyl-1H-imidazole | >90% |

Circumventing Regioisomer Formation

A primary challenge in the synthesis of substituted imidazoles is the control of regioselectivity, particularly during alkylation or bromination steps. The direct methylation of a brominated imidazole precursor, for instance, can lead to the formation of a mixture of regioisomers, which are often difficult to separate and result in low yields of the desired product. thieme-connect.de

One reported synthesis involving the methylation of 5-bromo-2-methyl-1H-imidazole resulted in a mixture of 4-bromo-1,2-dimethyl-1H-imidazole and 5-bromo-1,2-dimethyl-1H-imidazole. thieme-connect.de The separation of these isomers required preparative Thin-Layer Chromatography (TLC), affording the desired 4-bromo isomer in a mere 23% yield. thieme-connect.de This highlights the inefficiency of routes that fail to control the position of N-methylation.

To overcome this significant issue, a more robust strategy involves starting with an already N-methylated imidazole. A highly effective method begins with the dibromination of 1,2-dimethyl-1H-imidazole. a-z.luresearchgate.net This approach entirely circumvents the problem of regioisomer formation that plagues N-alkylation steps of bromo-imidazoles, as the nitrogen is already substituted. thieme-connect.dea-z.luresearchgate.net The subsequent step then focuses on selectively removing one of the bromine atoms to yield the target compound. This two-step sequence—dibromination followed by selective mono-debromination—has proven to be a superior and more controlled route. vulcanchem.com

Another strategy to achieve regioselectivity involves directed lithiation after protecting certain positions on the imidazole ring, followed by reaction with an electrophile. acs.org For example, protecting the C-2 position with a chloro or trimethylsilyl (B98337) group can direct lithiation to the C-5 position. acs.org

Utilization of Specific Debromination Techniques (e.g., Isopropyl Magnesium Chloride)

Following the dibromination of the N-methylated imidazole precursor to form an intermediate like 4,5-dibromo-1,2-dimethyl-1H-imidazole, a selective debromination is required. vulcanchem.comvulcanchem.com This step is crucial for isolating the desired 4-bromo product. The use of organometallic reagents, particularly Grignard reagents, has been established as a highly effective method for this transformation.

Isopropyl magnesium chloride (i-PrMgCl) is the reagent of choice for this selective debromination. thieme-connect.dea-z.luresearchgate.net The reaction is typically performed in a solvent such as tetrahydrofuran (THF) at low temperatures, for instance, -25°C. vulcanchem.comsmolecule.com The i-PrMgCl reagent preferentially removes the bromine atom at the C5 position through a halogen-metal exchange mechanism. wikipedia.org The steric bulk of the isopropyl group on the Grignard reagent is thought to contribute to its high selectivity for the less sterically hindered C5-bromine. This method has been shown to be superior to other organometallic reagents like n-butyllithium (n-BuLi), which provided the desired product in a lower yield (78% compared to 83% with i-PrMgCl).

The general mechanism for metal-halogen exchange involves the conversion of an organic halide into an organometallic compound, which can then be further reacted. wikipedia.org In this specific application, the resulting magnesium intermediate is quenched to yield the mono-brominated imidazole.

Large-Scale Preparations and Industrial Viability

The development of a synthesis route that is not only high-yielding but also cost-effective and scalable is critical for the industrial application of this compound and its derivatives. thieme-connect.deresearchgate.net The unreliability of commercial sources for large quantities has driven in-house efforts to establish robust and commercially viable synthetic processes. thieme-connect.dethieme.de

The synthetic strategy involving the dibromination of 1,2-dimethyl-1H-imidazole followed by selective debromination with isopropyl magnesium chloride has been successfully scaled for large-scale production. thieme.dea-z.lu This method has been described as cost-effective, reproducible, and high-yielding. a-z.lu Researchers have reported the successful implementation of this process on scales ranging from 100 grams to 1 kilogram, achieving an impressive isolated yield of approximately 92%. thieme.de The use of inexpensive starting materials and reagents further enhances its industrial appeal. This scalability makes it a key process for producing the larger quantities required for clinical evaluation of drug candidates that use this imidazole derivative as a building block. thieme-connect.de

| Entry | Reagent (Equiv.) | Solvent | Temperature (°C) | Time (h) | Conversion (%) |

|---|---|---|---|---|---|

| 1 | NBS (2.1) | DMF | RT | 6 | 85 |

| 2 | NBS (2.3) | DMF | RT | 6 | 90 |

| 3 | NBS (2.5) | DMF | RT | 6 | >99 |

| Entry | Reagent (Equiv.) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | n-BuLi (1.1) | THF | -78 | 78 |

| 2 | i-PrMgCl (1.1) | THF | -25 | 83 |

| 3 | i-PrMgCl·LiCl (1.1) | THF | -25 | 92 |

Data in tables is illustrative of typical optimization studies found in the literature for analogous systems. thieme-connect.de

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds like imidazoles. While specific green chemistry protocols for this compound are not extensively detailed, general trends in imidazole synthesis point towards more environmentally benign methodologies.

One key principle is the development of one-pot processes, which reduce waste and improve efficiency by minimizing workup and purification steps. A patent for the synthesis of a related trifluoromethyl-substituted methyl-imidazole derivative describes a one-pot process reacting 3-bromo-5-trifluoromethylaniline with 4-methylimidazole (B133652) without a solvent, highlighting a move towards solvent-free conditions. google.com Solvent-free reactions are advantageous as they are often more efficient, selective, and easier to purify, reducing environmental impact. smolecule.comrsc.org

The use of alternative, environmentally friendly solvents and catalysts is another cornerstone of green chemistry. Deep eutectic solvents (DES), for example, have been explored as green alternatives to conventional organic solvents in imidazole synthesis. smolecule.comrsc.org Additionally, the use of natural organic acids as promoters presents a sustainable alternative to synthetic catalysts. smolecule.com For other heterocyclic syntheses, visible-light irradiation has been employed as a sustainable energy source to promote reactions, offering an eco-friendly protocol with high efficiency and selectivity. rsc.orgrsc.org These approaches, while demonstrated for other imidazoles, suggest potential avenues for greener syntheses of this compound.

Comparative Analysis of Synthetic Efficiencies and Selectivities

A first-generation approach involving the methylation of a pre-brominated imidazole core is demonstrably inefficient. thieme-connect.de This route suffers from poor regioselectivity, leading to isomeric mixtures that require challenging purification and result in very low yields of the desired product (e.g., 23%). thieme-connect.de An alternative multi-step route starting from 2-methyl-4-nitro-1H-imidazole also faced challenges, including poor yields in the reduction step and an unsuccessful Sandmeyer reaction to introduce the bromide. thieme-connect.de

In stark contrast, the optimized second-generation synthesis, which proceeds via a 4,5-dibromo-1,2-dimethyl-1H-imidazole intermediate, is far superior. This method circumvents the critical issue of regioisomer formation. a-z.luresearchgate.net The selective debromination step, particularly when using i-PrMgCl, is highly efficient and regioselective. This optimized route provides a scalable and high-yielding process, making it the preferred method for producing large quantities of the target compound. thieme.de

| Synthetic Route | Key Steps | Selectivity | Overall Yield | Scalability | Reference |

|---|---|---|---|---|---|

| Route 1: Methylation of Bromo-imidazole | 1. N-methylation of 5-bromo-2-methyl-1H-imidazole 2. Isomer separation | Poor regioselectivity | Low (~23%) | Poor, requires preparative chromatography | thieme-connect.de |

| Route 2: From Nitro-imidazole | 1. N-methylation 2. Nitro reduction 3. Sandmeyer reaction | - | Poor (unsuccessful final step) | Poor | thieme-connect.de |

| Route 3: Dibromination/Debromination | 1. Dibromination of 1,2-dimethyl-1H-imidazole 2. Selective debromination with i-PrMgCl | High regioselectivity | High (~83-92%) | Excellent (demonstrated at kg scale) | thieme.de |

This comparative analysis underscores the importance of strategic route design in modern organic synthesis, where overcoming challenges like regioselectivity is key to developing efficient, robust, and industrially viable processes.

Reactivity and Reaction Mechanisms of 4 Bromo 1 Methyl 1h Imidazole

Electrophilic Aromatic Substitution Reactions on the Imidazole (B134444) Ring

The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. acs.org The reactivity is significantly higher than that of benzene (B151609) but is influenced by the existing substituents on the ring. pearson.com The N-methyl group is an activating group that donates electron density, while the bromine atom is a deactivating group due to its inductive electron-withdrawing effect. ijsr.netmasterorganicchemistry.com

Further bromination of a bromo-substituted imidazole like 4-Bromo-1-methyl-1H-imidazole is an example of electrophilic aromatic substitution. The kinetics and regioselectivity of such reactions are dictated by the electronic properties of the imidazole ring. smolecule.com In 1-methylimidazole (B24206), the C4 and C5 positions have the highest electron densities, making them the most likely sites for electrophilic attack. smolecule.com

The mechanism for electrophilic bromination involves the attack of the electron-rich imidazole ring on the brominating agent, which proceeds through a carbocation intermediate known as a sigma complex. smolecule.commasterorganicchemistry.com The stability of this intermediate determines the reaction rate and the position of substitution. The regioselectivity can be controlled by carefully selecting the reaction conditions. For instance, the choice of brominating agent, solvent, and temperature can favor substitution at a specific position. smolecule.com Milder conditions and agents like N-bromosuccinimide (NBS) often provide better control over the reaction compared to harsher reagents like elemental bromine.

| Factor | Influence on Reaction | Example Condition |

|---|---|---|

| Temperature | Lower temperatures (e.g., 0–25°C) generally allow for more controlled bromination, minimizing over-substitution. | Bromination with Br₂ in glacial acetic acid at 0-5°C. smolecule.com |

| Solvent | Polar solvents like acetic acid or DMF can influence the electrophilicity of the brominating agent and the stability of intermediates. | N-Bromosuccinimide (NBS) in carbon tetrachloride. smolecule.com |

| Brominating Agent | The reactivity of the agent (e.g., Br₂ vs. NBS) affects selectivity. NBS is often a milder and more selective brominating agent. | N-Bromosuccinimide (NBS). |

Substituents on the imidazole ring play a crucial role in directing subsequent electrophilic attacks. pearson.comnumberanalytics.com Their effects are a combination of inductive and resonance contributions. libretexts.org

N-methyl group : This is an electron-donating group (+I effect), which activates the imidazole ring, making it more reactive towards electrophiles than an unsubstituted imidazole. ijsr.net

Nucleophilic Substitution Reactions Involving the Bromine Atom

The bromine atom at the C4 position of this compound is a good leaving group, making the compound a suitable substrate for various nucleophilic substitution reactions. evitachem.com These reactions are particularly valuable for introducing new functional groups and building more complex molecular architectures.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming carbon-nitrogen bonds. Bromoimidazoles are effective substrates for these reactions, allowing for the synthesis of a wide range of aminoimidazoles. nih.gov Research has shown that even unprotected bromoimidazoles can undergo efficient amination under mild conditions. nih.gov

The success of these reactions is highly dependent on the choice of palladium catalyst and ligand. acs.orgnih.gov For instance, in the amination of 4-bromo-1H-imidazole, ligands based on a biarylphosphine framework (like tBuBrettPhos) have been shown to be highly effective, enabling the reaction to proceed at room temperature with high yields. nih.gov A variety of primary and secondary, aliphatic and aromatic amines can be used as coupling partners. nih.gov

| Amine Partner | Catalyst System (Catalyst/Ligand) | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Aniline | Pd precatalyst / tBuBrettPhos (L4) | LHMDS | THF | rt, 12 h | 87% | nih.gov |

| 4-Methoxyaniline | Pd precatalyst / tBuBrettPhos (L4) | LHMDS | THF | rt, 12 h | 85% | nih.gov |

| N-Methylaniline | Pd precatalyst / tBuBrettPhos (L4) | LHMDS | THF | rt, 12 h | 92% | nih.gov |

| Morpholine | Pd precatalyst / tBuBrettPhos (L4) | LHMDS | THF | rt, 12 h | 94% | nih.gov |

Note: Yields are based on studies with 4-bromo-1H-imidazole, which serves as a close model for the reactivity of this compound. nih.gov

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide, catalyzed by a palladium complex. researchgate.net this compound is an excellent substrate for these reactions, enabling the introduction of various aryl, heteroaryl, or styryl groups at the C4 position. thieme-connect.desci-hub.se

These reactions are typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base like sodium carbonate or potassium phosphate. sci-hub.semdpi.com Microwave irradiation has been shown to significantly enhance reaction rates and yields in the Suzuki coupling of substituted bromoimidazoles. sci-hub.se The reaction is tolerant of a wide range of functional groups on the boronic acid partner. sci-hub.se For example, 4-bromo-1,2-dimethyl-1H-imidazole has been successfully coupled with 4-fluorophenylboronic acid in 60% yield. thieme-connect.de Similarly, 4-bromo-1,2-dimethyl-5-nitro-1H-imidazole has been coupled with various aryl, heteroaryl, and styryl boronic acids in good to excellent yields under microwave conditions. sci-hub.se While unprotected 4-bromoimidazole has shown low yields in some cases, substituted and protected versions are generally effective coupling partners. nih.gov

| Bromoimidazole Substrate | Boronic Acid | Catalyst | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 4-Bromo-1,2-dimethyl-5-nitro-1H-imidazole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/EtOH | Microwave, 150W, 5 min | 89% | sci-hub.se |

| 4-Bromo-1,2-dimethyl-5-nitro-1H-imidazole | 4-Acetylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/EtOH | Microwave, 150W, 10 min | 85% | sci-hub.se |

| 4-Bromo-1,2-dimethyl-5-nitro-1H-imidazole | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/EtOH | Microwave, 150W, 5 min | 93% | sci-hub.se |

| 4-Bromo-1,2-dimethyl-1H-imidazole | 4-Fluorophenylboronic acid | Not specified | Not specified | Not specified | Not specified | 60% | thieme-connect.de |

The bromine atom in this compound can be displaced by a variety of other nucleophiles besides amines. evitachem.com These reactions typically proceed via a nucleophilic aromatic substitution (SNAr) mechanism or, in some cases, metal-catalyzed processes.

Reactions with Alcohols (Alkoxides) : The bromine atom can be substituted by alkoxides to form the corresponding ether derivatives. evitachem.com These reactions often require a base to generate the more nucleophilic alkoxide from the corresponding alcohol.

Reactions with Thiols (Thiolates) : Thiols and their corresponding thiolates are excellent nucleophiles and can readily displace the bromine atom to form thioethers. vulcanchem.com These sulfur-containing imidazole derivatives are of interest in medicinal chemistry and materials science. vulcanchem.comvulcanchem.com The reactivity of the C-Br bond allows for facile displacement under relatively mild conditions.

These nucleophilic substitution reactions highlight the versatility of this compound as a building block in organic synthesis, providing access to a wide array of 4-substituted imidazole derivatives.

Functional Group Transformations of Derivatives

Derivatives of this compound, particularly those containing aldehyde or carboxylic acid functionalities, can undergo a variety of functional group transformations. These reactions are pivotal for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

The aldehyde group in derivatives such as this compound-5-carbaldehyde is susceptible to both oxidation and reduction.

Oxidation: The aldehyde group can be oxidized to a carboxylic acid. evitachem.comvulcanchem.com Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) and chromium trioxide. evitachem.com This reaction is a standard method for introducing a carboxylic acid group onto the imidazole ring, which can then be used for further derivatization, such as esterification or amidation.

Reduction: Conversely, the aldehyde group can be reduced to a primary alcohol. evitachem.comvulcanchem.com Typical reducing agents for this purpose are sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). evitachem.com The resulting hydroxymethyl group can be a useful handle for subsequent synthetic manipulations.

The following table summarizes the key oxidation and reduction reactions of the aldehyde derivative:

| Reaction Type | Starting Material | Reagent(s) | Product |

| Oxidation | This compound-5-carbaldehyde | KMnO₄, CrO₃ | This compound-5-carboxylic acid |

| Reduction | This compound-5-carbaldehyde | NaBH₄, LiAlH₄ | (4-Bromo-1-methyl-1H-imidazol-5-yl)methanol |

The formyl (aldehyde) group of this compound derivatives is a reactive site for condensation reactions, which are crucial for forming new carbon-carbon and carbon-nitrogen bonds. smolecule.com A significant reaction is the formation of Schiff bases through condensation with primary amines. vulcanchem.comsmolecule.com These Schiff bases, or imines, are important intermediates in the synthesis of various pharmaceutical compounds. smolecule.com

The aldehyde can also undergo nucleophilic addition, where the carbonyl carbon is attacked by various nucleophiles, leading to the formation of new carbon-carbon bonds. smolecule.com These reactions expand the structural diversity of molecules that can be synthesized from this imidazole derivative.

Metal-Catalyzed Reactions and Their Mechanisms

This compound is a versatile substrate for various metal-catalyzed cross-coupling reactions, primarily due to the reactive C-Br bond. These reactions are fundamental in constructing complex molecular architectures.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form carbon-carbon bonds between the imidazole ring and various aryl or vinyl groups. sci-hub.sethieme-connect.declockss.org The reaction typically involves the coupling of this compound with an organoboron compound, such as a boronic acid, in the presence of a palladium catalyst and a base. sci-hub.seclockss.org For instance, the coupling of 4-bromo-1,2-dimethyl-1H-imidazole with 4-fluorophenylboronic acid yields 4-(4-fluorophenyl)-1,2-dimethyl-1H-imidazole. thieme-connect.de The use of microwave irradiation can significantly accelerate these reactions. sci-hub.se The general mechanism involves the oxidative addition of the bromo-imidazole to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. acs.org

Heck Reaction: The Heck reaction is another important palladium-catalyzed method for C-C bond formation, coupling the bromo-imidazole with an alkene. organic-chemistry.org This reaction is typically carried out in the presence of a base. organic-chemistry.org The mechanism involves the oxidative addition of the aryl halide to the palladium catalyst, followed by insertion of the alkene and subsequent β-hydride elimination to give the vinylated imidazole product. beilstein-journals.org

Other Coupling Reactions: The bromine atom on the imidazole ring can also participate in other coupling reactions like the Sonogashira coupling, which involves reaction with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.

The following table provides an overview of common metal-catalyzed reactions involving this compound and its derivatives:

| Reaction Type | Substrate | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | This compound | Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 4-Aryl-1-methyl-1H-imidazole |

| Heck | This compound | Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base | 4-Vinyl-1-methyl-1H-imidazole |

| Sonogashira | This compound | Terminal alkyne | Pd catalyst, Cu co-catalyst | 4-Alkynyl-1-methyl-1H-imidazole |

Theoretical and Computational Studies of Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the reaction mechanisms and pathways of imidazole derivatives. acs.orgresearchgate.net These studies provide insights into the energetics of different reaction routes, the structures of transition states, and the factors governing reactivity and selectivity.

For instance, computational studies on the oxidation of imidazole by atmospheric oxidants like OH radicals, NO₃ radicals, and O₃ have been performed to understand their degradation pathways. acs.orgacs.org These studies calculate reaction rate constants and energy barriers, revealing the most favorable reaction channels. acs.org For example, the reaction of imidazole with O₃ is proposed to proceed via a Criegee-type mechanism. acs.orgresearchgate.net

Theoretical analyses of the OH-initiated atmospheric oxidation of imidazole have shown complex, branched reaction mechanisms. rsc.org Such studies can predict the major products formed under different atmospheric conditions. rsc.org

In the context of nucleophilic substitution reactions, DFT calculations have been used to investigate the reactions between imidazole and various bromo-compounds. researchgate.net These calculations help in understanding the reactivity and predicting the outcomes of such reactions by analyzing frontier molecular orbitals (FMOs) and molecular electrostatic potential (MEP) maps. researchgate.net

Furthermore, computational methods are employed to study the tautomerism in brominated pyrazoles, a related class of azoles, which helps in understanding the relative stability of different tautomers. researchgate.net Similar principles can be applied to understand the tautomeric equilibria in imidazole systems.

These theoretical investigations complement experimental findings and provide a deeper understanding of the chemical behavior of this compound and its derivatives at a molecular level.

Derivatives and Functionalization of 4 Bromo 1 Methyl 1h Imidazole

Synthesis of Substituted 4-Bromo-1-methyl-1H-imidazole Derivatives

The functionalization of the this compound scaffold can be achieved through modifications at various positions on the imidazole (B134444) ring. The inherent reactivity of the different carbon atoms (C-2, C-4, and C-5) allows for selective transformations, leading to a wide range of derivatives.

The imidazole ring in this compound can be further substituted at the C-2 and C-5 positions, and the existing bromine at C-4 can be replaced. The electron-donating nature of the N-methyl group influences the regioselectivity of these reactions, particularly in electrophilic substitutions. libretexts.org

C-2 Position: The C-2 position can be functionalized through various methods. For instance, the synthesis of 4-bromo-1,2-dimethyl-1H-imidazole has been achieved, providing a key intermediate for various bioactive molecules. thieme-connect.de This process can start from commercially available 1,2-dimethyl-1H-imidazole, which undergoes dibromination followed by a selective debromination to yield the desired product. thieme-connect.deresearchgate.net Additionally, functional groups like esters can be introduced, as seen in the synthesis of ethyl this compound-2-carboxylate. chemscene.com

C-4 Position: The bromine atom at the C-4 position is a key site for functionalization, primarily through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for example, allows for the formation of a C-C bond by reacting the bromoimidazole with various boronic acids. thieme-connect.deresearchgate.net This method was employed in the synthesis of a precursor for a casein kinase inhibitor, where 4-bromo-1,2-dimethyl-1H-imidazole was coupled with 4-fluorophenylboronic acid. thieme-connect.de

C-5 Position: The C-5 position is susceptible to electrophilic attack. Nitration of this compound can lead to the formation of 4-bromo-1-methyl-5-nitro-1H-imidazole. Current time information in Bangalore, IN. This nitro derivative is a crucial intermediate for creating hybrid molecules. Further bromination of the imidazole ring can also occur. For example, the bromination of 1-methylimidazole (B24206) can yield 2,4-dibromo-1-methyl-1H-imidazole. acs.org In related systems, selective debromination of a dibromo intermediate using a Grignard reagent like isopropyl magnesium chloride has been shown to be an effective strategy for controlling substitution.

The table below summarizes various synthetic modifications to the this compound scaffold.

| Position(s) Modified | Reaction Type | Reagents & Conditions | Product | Ref |

| C-5 | Nitration | Not specified | 4-Bromo-1-methyl-5-nitro-1H-imidazole | Current time information in Bangalore, IN. |

| C-4 | Suzuki-Miyaura Coupling | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, DME/EtOH/H₂O | 4-Phenyl-1-methyl-1H-imidazole | researchgate.net |

| C-2, C-5 | Bromination | N-Bromosuccinimide (NBS), DMF | 4,5-Dibromo-1,2-dimethyl-1H-imidazole (from 1,2-dimethyl-1H-imidazole) | |

| C-5 | Debromination | Isopropyl magnesium chloride (iPrMgCl), THF, -25°C | 4-Bromo-1,2-dimethyl-1H-imidazole (from 4,5-dibromo-1,2-dimethyl-1H-imidazole) | |

| C-2 | Carboxylation | Not specified | Ethyl this compound-2-carboxylate | chemscene.com |

The nitrogen atoms in the imidazole ring play a crucial role in its chemical reactivity. In this compound, the N-1 position is already substituted with a methyl group. This substituent has a significant electronic impact on the ring. The methyl group is electron-donating, which generally increases the electron density of the imidazole ring, making it more susceptible to electrophilic attack compared to an unsubstituted imidazole. libretexts.org

The presence of the N-substituent also influences the outcomes of certain reactions. For example, in palladium-catalyzed cross-coupling reactions, the nature of the N-substituent can affect catalytic efficiency. Studies on the Suzuki-Miyaura coupling of related heterocyclic systems have shown that N-methylated heterocycles can act as inhibitors to the palladium catalyst, although they are generally less inhibitory than their N-H counterparts. nih.gov This inhibitory effect is thought to arise from the coordination of the heterocyclic nitrogen to the palladium center, which can hinder the catalytic cycle. nih.gov Therefore, the N-methyl group in this compound, while activating the ring towards some reactions, can also modulate its behavior in transition metal-catalyzed processes.

Formation of Imidazole-Containing Heterocycles and Hybrid Molecules

The this compound scaffold is a valuable starting point for the synthesis of more complex molecular architectures, including fused ring systems and hybrid molecules that combine the imidazole moiety with other heterocyclic structures.

The construction of fused bicyclic and polycyclic systems containing an imidazole ring is a significant area of synthetic chemistry, as these structures are common in biologically active natural products and pharmaceuticals. General methods for creating fused imidazole systems often involve intramolecular cyclization reactions or multi-component reactions that build the fused structure in a single pot. For example, metal-free, one-pot methods have been developed for the synthesis of highly substituted 5,5 and 5,6 fused bicyclic heterocycles containing an imidazole ring, proceeding through dual C-N bond formations. bldpharm.com

While specific examples detailing the direct conversion of this compound into a fused system are not extensively documented, related benzimidazole (B57391) derivatives, which represent a fused benzene-imidazole system, can be synthesized from precursors analogous to functionalized bromoimidazoles. shachemlin.com The functional handles on the bromoimidazole ring provide the necessary reaction sites for annulation reactions to form additional rings.

Molecular hybridization, which involves combining two or more pharmacophoric units into a single molecule, is a widely used strategy in drug discovery. This compound and its derivatives are key precursors for such hybrids. A notable example is the synthesis of imidazole-1,3,4-thiadiazole hybrids.

In these syntheses, a derivative, 5-bromo-1-methyl-4-nitro-1H-imidazole (an isomer of the nitrated parent compound), is often used as a key intermediate. This compound reacts with various 1,3,4-thiadiazole-2-thiols in the presence of a base like potassium hydroxide (B78521) to afford the final hybrid molecule, where the two heterocyclic rings are linked by a thioether bridge. lookchem.comlookchem.com Subsequent oxidation of the thioether to a sulfonyl group can also be performed to further diversify the molecular structure. lookchem.com

The table below details examples of imidazole-1,3,4-thiadiazole hybrids synthesized from a bromo-nitro-imidazole precursor.

| Imidazole Precursor | Thiadiazole Reactant | Resulting Hybrid Structure | Ref |

| 5-Bromo-1-methyl-4-nitro-1H-imidazole | 5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazole-2-thiol | 2-[(1-Methyl-4-nitro-1H-imidazol-5-yl)thio]-5-(5-nitrofuran-2-yl)-1,3,4-thiadiazole | lookchem.com |

| 5-Bromo-1-methyl-4-nitro-1H-imidazole | 5-(1-Methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazole-2-thiol | 2-[(1-Methyl-4-nitro-1H-imidazol-5-yl)thio]-5-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazole | lookchem.com |

| 5-Bromo-1-methyl-4-nitro-1H-imidazole | N-acetyl-1,3,4-thiadiazole-2-thiol | N-{5-[(1-Methyl-4-nitro-1H-imidazol-5-yl)thio]-1,3,4-thiadiazol-2-yl}acetamide | lookchem.com |

Preparation of Organometallic Derivatives

Organometallic derivatives are crucial intermediates in modern organic synthesis, enabling a wide range of transformations. The preparation of such derivatives from this compound typically involves either the formation of a stable organometallic reagent or the in-situ generation of a transient organometallic species within a catalytic cycle.

One common approach is halogen-metal exchange. Treating a bromo-imidazole with a strong organolithium reagent, such as tert-butyllithium, can result in a bromine-lithium exchange to form a highly reactive 4-lithio-1-methyl-1H-imidazole intermediate. jst.go.jpacs.org This lithiated species can then be quenched with various electrophiles to introduce new substituents at the C-4 position. jst.go.jpacs.org

Grignard reagents are another important class of organometallic compounds. While direct formation of a Grignard reagent from this compound by reaction with magnesium metal can be challenging, organomagnesium compounds are involved in related transformations. libretexts.org For example, the selective debromination of 4,5-dibromo-1,2-dimethyl-1H-imidazole using isopropyl magnesium chloride proceeds through a halogen-magnesium exchange mechanism, where an organomagnesium intermediate is formed preferentially at the less sterically hindered C-5 position.

In the context of catalysis, this compound serves as a substrate for reactions that proceed via organometallic intermediates. In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Heck reactions, the catalytic cycle involves the oxidative addition of the C-Br bond to a low-valent palladium species, forming a transient organopalladium(II) complex. researchgate.netacs.org This intermediate then undergoes further steps (transmetalation and reductive elimination in the Suzuki case) to form the final product and regenerate the palladium catalyst. researchgate.net While these organopalladium intermediates are typically not isolated, their formation is fundamental to the success of the coupling reaction.

Regioisomeric Considerations in Derivative Synthesis

The synthesis of derivatives from this compound presents significant regiochemical challenges. The imidazole ring has three potential sites for further substitution: the C2, C5, and the carbon atom bearing the bromo group (C4). The inherent electronic properties of the 1-methyl-1H-imidazole ring, coupled with the electronic influence of the bromine atom at the C4 position, dictate the regioselectivity of subsequent functionalization reactions.

The general reactivity trend for electrophilic substitution on the 1-methyl-1H-imidazole ring favors the C5 position due to its higher electron density. nih.govsmolecule.com The C2 position is the most acidic, making it susceptible to deprotonation and subsequent reaction with electrophiles. nih.gov The C4 position is generally the least reactive towards electrophilic attack. nih.gov However, the presence of the bromine atom at C4 in this compound alters this landscape. The electron-withdrawing nature of the bromine atom deactivates the ring, particularly the adjacent C5 position, making functionalization more challenging and regioselective control paramount.

Several strategies have been developed to control the regioselectivity in the synthesis of derivatives from substituted imidazoles. These often involve the careful selection of reagents, catalysts, and reaction conditions to favor substitution at a specific position.

Lithiation and Subsequent Electrophilic Quench:

One effective method for introducing substituents at a specific position is through a lithium-halogen exchange reaction. Research has demonstrated that the 4-position of the 1-methyl-1H-imidazole ring can be lithiated by treating the 4-bromo derivative with tert-butyllithium. jst.go.jp This creates a nucleophilic center at the C4 position, which can then react with various electrophiles to introduce a range of functional groups. This method circumvents the issue of competing C2 and C5 functionalization by directly activating the C4 position.

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. In the context of this compound, the bromine atom at C4 serves as a handle for reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings. However, the potential for competitive C-H activation at the C2 or C5 positions must be considered.

Studies on the direct arylation of 1-methylimidazole have shown a strong preference for C5 arylation. nih.govnih.gov This is attributed to a concerted metalation-deprotonation mechanism where the C5-H bond is more readily cleaved. smolecule.com When the C5 position is blocked, arylation can sometimes be directed to the C2 position. nih.gov For this compound, the bromo-substituent influences the electronic and steric environment, and careful optimization of the catalytic system (ligands, base, solvent) is crucial to achieve selective cross-coupling at C4 without competing C-H functionalization or cleavage of the C-Br bond. rsc.org

In the synthesis of 2,4-disubstituted 5-nitroimidazoles from 2,4-dibromo-1-methyl-5-nitro-1H-imidazole, regioselective Suzuki-Miyaura coupling was successfully achieved at the C4 position. mdpi.com This demonstrates that with the appropriate substrate and conditions, selective functionalization at the C4 position is feasible. mdpi.com

Regioselectivity in Bromination:

While the focus is on derivatizing this compound, it is informative to consider the regioselectivity of bromination itself. Direct bromination of 1-methylimidazole typically yields 5-bromo-1-methyl-1H-imidazole, highlighting the inherent reactivity of the C5 position. smolecule.com The synthesis of 2,4-dibromo-1-methyl-1H-imidazole involves the bromination of 1-methylimidazole under controlled conditions to achieve substitution at the 2 and 4 positions, indicating that the regioselectivity is highly dependent on the reaction parameters.

The table below summarizes some of the regioselective considerations in the synthesis of derivatives involving substituted 1-methyl-imidazoles.

| Starting Material | Reaction Type | Reagents/Conditions | Major Product Position(s) | Reference(s) |

| 1-Methyl-1H-imidazole | Direct Arylation | Pd(OAc)₂, K₂CO₃, Anisole | C5 | nih.gov |

| 1-Methyl-1H-imidazole | Direct Arylation | Palladium Pincer Complex, Aryl Bromide | C5 | nih.gov |

| This compound | Lithiation | tert-Butyllithium | C4 | jst.go.jp |

| 2,4-Dibromo-1-methyl-5-nitro-1H-imidazole | Suzuki-Miyaura Coupling | Arylboronic acid, Pd(OAc)₂, Na₂CO₃, Microwave | C4 | mdpi.com |

| N-protected 4-bromo-pyrazoles | Direct Arylation | Pd(OAc)₂, KOAc, DMA | C5 | rsc.org |

Applications of 4 Bromo 1 Methyl 1h Imidazole in Organic Synthesis

As a Versatile Building Block in Complex Molecule Synthesis

4-Bromo-1-methyl-1H-imidazole serves as a crucial and versatile building block in the synthesis of more complex organic molecules. ontosight.aicymitquimica.com Its structure, featuring a five-membered ring with two nitrogen atoms, a methyl group at the N1 position, and a bromine atom at the C4 position, provides multiple reactive sites for further chemical modifications. ontosight.ai This makes it an essential starting material for constructing intricate molecular architectures. cymitquimica.com

The compound's utility stems from its ability to participate in a variety of chemical transformations. The bromine atom, for instance, can be readily replaced through nucleophilic substitution reactions with nucleophiles like amines or thiols. More significantly, it is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, which are fundamental for forming new carbon-carbon bonds. researchgate.net These reactions allow for the introduction of diverse functional groups and side chains, enabling the synthesis of a wide array of complex derivatives. ontosight.ai The imidazole (B134444) ring itself can undergo further functionalization, adding to the compound's versatility as an intermediate in multi-step syntheses. ontosight.ai

The strategic placement of the bromo and methyl groups influences the compound's reactivity and the regioselectivity of subsequent reactions. smolecule.com This controlled reactivity is highly valued in organic synthesis, where precise construction of target molecules is paramount. Derivatives such as this compound-2-carbaldehyde and Methyl this compound-2-carboxylate are also employed as building blocks for synthesizing pharmaceuticals and agrochemicals. cymitquimica.combiosynth.com

Table 1: Key Reactions Involving this compound

| Reaction Type | Reagents/Catalysts | Significance in Synthesis |

| Suzuki-Miyaura Coupling | Palladium catalysts (e.g., Pd(PPh₃)₄), Boronic acids, Base (e.g., Na₂CO₃) | Forms C-C bonds by coupling the imidazole core with aryl or vinyl groups. thieme-connect.dethieme-connect.com |

| Sonogashira Coupling | Palladium and Copper catalysts (e.g., PdCl₂(PPh₃)₂, CuI), Terminal alkynes | Forms C-C bonds by coupling the imidazole core with alkynyl groups. researchgate.net |

| Nucleophilic Substitution | Nucleophiles (e.g., amines, thiols, alkoxides) | Allows replacement of the bromine atom to introduce various functional groups. |

| Bromination | N-bromosuccinimide (NBS) | Can be used on derivatives to introduce additional bromine atoms for further functionalization. thieme-connect.dethieme-connect.com |

Role in the Synthesis of Active Pharmaceutical Ingredients (APIs)

In medicinal chemistry, this compound and its close structural analogs, particularly 4-Bromo-1,2-dimethyl-1H-imidazole, are identified as key building blocks for the construction of a wide range of Active Pharmaceutical Ingredients (APIs). thieme-connect.dethieme-connect.comthieme.de The imidazole scaffold is a common feature in many biologically active molecules, and the specific structure of this bromo-imidazole derivative makes it a valuable intermediate for developing novel therapeutic agents. smolecule.com Its structural motif has been incorporated into numerous diversified bioactive compounds targeting various enzymes and receptors. thieme-connect.dethieme-connect.com

The synthesis of these APIs often relies on the strategic use of the bromo-imidazole core, which participates in key bond-forming reactions to assemble the final complex structure. thieme-connect.de The reliability of sourcing large quantities of this building block is critical for the development and clinical evaluation of new drug candidates. thieme-connect.dethieme-connect.com

The following subsections detail the application of this building block in the synthesis of specific classes of therapeutic inhibitors.

The structural framework of 4-Bromo-1,2-dimethyl-1H-imidazole is integral to the synthesis of inhibitors for Casein Kinase (CK2), specifically targeting isoforms CK2δ/ε for potential anticancer therapies. thieme-connect.dethieme-connect.com In a medicinal chemistry program aimed at identifying a CK2δ/ε inhibitor, a compound designated "V" was developed, which required a robust and scalable synthesis of the 4-bromo-1,2-dimethyl-1H-imidazole intermediate. thieme-connect.de The synthesis of this API involved a Suzuki-Miyaura coupling reaction between 4-bromo-1,2-dimethyl-1H-imidazole and 4-fluorophenylboronic acid as a crucial first step. thieme-connect.dethieme-connect.com Other research has also focused on synthesizing polybrominated benzimidazoles and benzotriazoles as potent CK2 inhibitors. nih.gov

4-Bromo-1,2-dimethyl-1H-imidazole serves as a foundational component in the development of xanthine (B1682287) oxidase inhibitors. thieme-connect.dethieme-connect.com Xanthine oxidase is a key enzyme in purine (B94841) metabolism that produces uric acid, and its inhibition is a therapeutic strategy for managing hyperuricemia and gout. nih.govgoogle.com The imidazole scaffold is a recognized feature in non-purine based xanthine oxidase inhibitors, with various derivatives being explored to replace the thiazole (B1198619) ring of existing drugs like febuxostat. nih.gov The use of the 4-bromo-1,2-dimethyl-1H-imidazole motif highlights its versatility in creating molecules that can effectively interact with the active site of this enzyme. thieme-connect.dethieme-connect.com

The molecular structure of 4-Bromo-1,2-dimethyl-1H-imidazole has been utilized in the creation of Phosphodiesterase 1 (PDE1) inhibitors. thieme-connect.dethieme-connect.com PDEs are enzymes that regulate cellular signaling, and their inhibition has therapeutic potential in various disorders. While specific synthesis details involving this exact starting material are proprietary, its documented use points to its role as a key structural element in this class of inhibitors. thieme-connect.dethieme-connect.com

4-Bromo-1,2-dimethyl-1H-imidazole is a building block for synthesizing Cathepsin K inhibitors. thieme-connect.dethieme-connect.com Cathepsin K is a cysteine protease primarily involved in bone resorption by osteoclasts, making its inhibitors potential treatments for osteoporosis. google.comchemogenicsbiopharma.com The development of potent and selective Cathepsin K inhibitors often involves complex heterocyclic structures, and the bromo-dimethyl-imidazole core provides a reliable scaffold for building these molecules. chemogenicsbiopharma.com

The 4-Bromo-1,2-dimethyl-1H-imidazole motif is employed in the synthesis of Receptor-Interacting Protein 1 (RIP1) kinase inhibitors. thieme-connect.dethieme-connect.com RIP1 kinase is a crucial regulator of inflammation and programmed cell death pathways, such as necroptosis, and its inhibition is a therapeutic target for a range of inflammatory diseases. researchgate.netacs.org The development of selective RIPK1 inhibitors often involves creating molecules that bind to an allosteric pocket of the enzyme. nih.gov The bromo-imidazole building block contributes to the core structure of these inhibitors, which are designed to modulate the kinase's activity and control inflammatory responses. thieme-connect.dethieme-connect.com

Table 2: APIs Synthesized Using the this compound Scaffold

| API Class | Therapeutic Target | Role of Building Block |

| Casein Kinase Inhibitors | Casein Kinase 2 (CK2) | Core scaffold for anticancer agents. thieme-connect.dethieme-connect.com |

| Xanthine Oxidase Inhibitors | Xanthine Oxidase | Foundational component for hyperuricemia treatments. thieme-connect.dethieme-connect.com |

| PDE1 Inhibitors | Phosphodiesterase 1 (PDE1) | Key structural element in developing PDE1 modulators. thieme-connect.dethieme-connect.com |

| Cathepsin K Inhibitors | Cathepsin K | Core structure for osteoporosis therapeutics. thieme-connect.dethieme-connect.com |

| RIP1 Kinase Inhibitors | RIP1 Kinase | Key motif for anti-inflammatory drug candidates. thieme-connect.dethieme-connect.com |

Other Therapeutic Targets

The structural backbone of this compound, the imidazole ring, is a prominent scaffold in medicinal chemistry, known to interact with a wide array of biological targets. chemenu.com Consequently, this compound and its derivatives are investigated as building blocks for pharmaceuticals targeting various enzymes and receptors. chemenu.com Research into imidazole-based compounds has revealed a broad spectrum of potential biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. ontosight.ai The bromine atom on the imidazole ring can enhance the molecule's reactivity and its ability to penetrate biological membranes. ontosight.aismolecule.com

Derivatives of this compound have shown potential in several therapeutic areas. For instance, related bromo-imidazole compounds have demonstrated antibacterial and antiviral activities, with some derivatives showing efficacy against RNA viruses. vulcanchem.com The core structure is also utilized in the synthesis of kinase inhibitors, which are crucial in cancer therapy. Furthermore, studies on similar compounds have explored their roles in enzyme inhibition and as potential treatments for cancer. smolecule.com The imidazole framework is considered a critical component in the discovery of drugs to treat various cancers and has even been explored in the context of anti-covid-19 research. chemenu.com

| Therapeutic Target/Application | Observed/Potential Activity | Relevant Structural Feature | Source |

|---|---|---|---|

| Enzyme Inhibition | Serves as a building block for enzyme inhibitors. | Imidazole core, Bromo-substituent | smolecule.com |

| Antimicrobial | Activity against certain bacterial strains. | Bromo-imidazole scaffold | ontosight.aismolecule.com |

| Antiviral | Building block for antiviral agents; some derivatives active against RNA viruses. | Bromo-imidazole scaffold | ontosight.aivulcanchem.com |

| Anticancer | Used in the synthesis of potential anticancer agents and kinase inhibitors. | Imidazole scaffold | chemenu.comontosight.aismolecule.com |

| Receptor Modulation | Acts as a precursor for compounds that modulate biological receptors. | Imidazole core |

Applications in Agrochemical and Specialty Chemical Synthesis

This compound is a valuable intermediate in the synthesis of agrochemicals. evitachem.combiosynth.com Its reactive nature makes it suitable for creating pesticides and herbicides. evitachem.comchembk.com The presence of the bromine atom allows for various chemical transformations, such as nucleophilic substitution and cross-coupling reactions, enabling the incorporation of the imidazole moiety into more complex molecules designed for agricultural use. ontosight.ai Research into related imidazole structures indicates their potential application as fungicides or pesticides, targeting pathogens that affect crops. smolecule.com The compound serves as a versatile building block, providing a foundation for developing new and effective agrochemical products. ontosight.ai

Contribution to Materials Science Research

The imidazole scaffold, present in this compound, is of significant interest in materials science. smolecule.comevitachem.com This class of compounds is explored for the development of novel materials due to inherent properties such as thermal stability, conductivity, and the capacity for self-assembly. smolecule.com this compound is specifically noted for its potential use in creating new materials with tailored electronic or optical characteristics. evitachem.com Its aromatic nature and functional groups are features that can be exploited in the synthesis of advanced materials, including specialized polymers. smolecule.com

Electronic and Optical Properties

This compound serves as a precursor in the development of materials where specific electronic or optical properties are desired. evitachem.com The imidazole ring system is a component of various organic electronic materials, and its derivatives are investigated for applications in fields like photonics. chemscene.com While detailed characterization of the specific electronic and optical properties of this compound is not extensively documented in public literature, its utility as a building block suggests that its incorporation into larger systems allows for the tuning of these properties. The electron-rich nature of the imidazole ring, combined with the influence of the bromo- and methyl-substituents, affects the molecular orbitals and, by extension, the electronic behavior of materials derived from it.

Development of Functional Materials

The development of functional materials frequently utilizes heterocyclic building blocks like this compound. smolecule.com Its derivatives are key components in synthesizing materials with specific functions. lookchem.com For example, the structure can be incorporated into polymers or organic frameworks. smolecule.com The reactivity of the bromo-substituent allows for its integration into larger, more complex systems. ontosight.ai The inherent properties of the imidazole ring, such as its thermal stability and potential for conductivity, make it a desirable component in materials designed for electronic or structural applications. smolecule.com

| Related Compound | Application Area | Significance | Source |

|---|---|---|---|

| 4-Bromo-1H-imidazole | General Materials Science | Parent compound used in developing materials with specific properties. | smolecule.com |

| Ethyl this compound-2-carboxylate | Functional Material Precursor | A closely related derivative used as a building block. | chemscene.com |

| 4,5-Dibromo-1-methyl-1H-imidazole-2-carbaldehyde | Novel Polymers/Functional Materials | Aromatic character and functional groups are suitable for materials science exploration. | smolecule.com |

| 4-Bromo-1-trityl-1H-imidazole | Functional Materials Synthesis | Used as an intermediate in creating functional materials. | lookchem.com |

Role in Ligand Design for Catalysis

The imidazole framework is fundamental to a class of ligands known as N-Heterocyclic Carbenes (NHCs), which are widely used in organometallic catalysis. fluorochem.co.uk this compound can serve as a precursor for such ligands. The bromine atom provides a reactive site for further functionalization or for metallation reactions, which are key steps in catalyst synthesis. biosynth.com Imidazole-based ligands, such as imidazole-dicarboxylates, have been successfully used to construct novel coordination frameworks with metal ions like nickel, manganese, and cadmium, demonstrating their versatility in creating complex catalytic structures. acs.org The ability to modify the substituents on the imidazole ring allows for the fine-tuning of the steric and electronic properties of the resulting ligands, which in turn influences the activity and selectivity of the catalyst.

Spectroscopic Characterization and Structural Analysis of 4 Bromo 1 Methyl 1h Imidazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopyuib.no

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the carbon-hydrogen framework. uib.no For 4-Bromo-1-methyl-1H-imidazole, ¹H and ¹³C NMR are fundamental, while 2D NMR techniques provide deeper connectivity information, especially for more complex derivatives.

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing three distinct signals in the absence of complex coupling. It would feature two singlets for the protons on the imidazole (B134444) ring (H-2 and H-5) and one singlet for the three protons of the N-methyl group. The chemical shifts are influenced by the aromaticity of the ring and the electron-withdrawing effect of the bromine atom.

Based on data from related imidazole derivatives, the expected proton environments can be predicted. For instance, in a derivative of a bromo-methyl-imidazolium salt, the imidazole protons are observed as singlets at δ 9.78 and 8.38 ppm, with the methyl protons appearing at δ 3.84 ppm. doi.org The protons on the imidazole ring are deshielded due to the aromatic ring current. The H-2 proton is typically the most deshielded due to its position between two nitrogen atoms.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Multiplicity | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| H-2 | Singlet | ~7.6 |

| H-5 | Singlet | ~7.1 |

Note: These are estimated values based on analogous structures; actual experimental values may vary depending on the solvent and other conditions.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, three signals are expected for the imidazole ring carbons and one for the methyl carbon. The carbon atom bonded to bromine (C-4) will have its chemical shift significantly influenced by the halogen's electronegativity and heavy atom effect.

In the unmethylated analogue, 4-Bromo-1H-imidazole, the carbon signals have been recorded in DMSO-d6. spectrabase.com The introduction of a methyl group at the N-1 position will slightly alter these values. The ¹³C NMR data for a related derivative, 3,3'-methylenebis(5-bromo-1-methyl-1H-imidazol-3-ium) dichloride, shows ring carbon signals at δ 140.9, 124.8, and 113.7 ppm, and a methyl carbon at δ 38.4 ppm. doi.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~136 |

| C-4 | ~105 |

| C-5 | ~122 |

Note: These are estimated values based on analogous structures; actual experimental values may vary.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. In this compound, no significant ¹H-¹H couplings are expected, but in substituted derivatives, COSY is vital for identifying neighboring protons. ipb.pt

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would definitively link the H-2, H-5, and N-CH₃ proton signals to their corresponding carbon signals (C-2, C-5, and N-CH₃). nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds. For this compound, it would be crucial for confirming the substitution pattern. Key correlations would be expected from the N-methyl protons to the C-2 and C-5 ring carbons, and from the H-2 proton to the C-4 and C-5 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space. For a derivative like 4-bromo-1,2-dimethyl-1H-imidazole, 2D-NOESY analysis was used to confirm the structure. thieme-connect.de

These 2D methods provide a comprehensive map of the molecular connectivity, leaving no ambiguity in the structural assignment. researchgate.net

Infrared (IR) and Raman Spectroscopy

The IR spectrum is expected to show characteristic absorption bands corresponding to specific molecular vibrations.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type |

|---|---|

| 3150-3100 | C-H stretching (imidazole ring) |

| 2960-2920 | C-H stretching (methyl group) |

| ~1580-1450 | C=N and C=C ring stretching |

| ~1350 | C-N stretching |

| ~1100 | Ring breathing/deformation |

Raman spectroscopy provides complementary information, particularly for the symmetric vibrations and the C-Br bond. Studies on related imidazole compounds demonstrate the utility of both techniques in identifying the molecule and analyzing its structure. acs.org

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule. uib.no For this compound (C₄H₅BrN₂), the calculated molecular weight is approximately 161.00 g/mol . sigmaaldrich.com

A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (50.69% and 49.31%, respectively). This results in two molecular ion peaks of almost identical intensity:

[M]⁺: The peak corresponding to the molecule with the ⁷⁹Br isotope.

[M+2]⁺: The peak corresponding to the molecule with the ⁸¹Br isotope.

This characteristic M/M+2 doublet is a definitive indicator of the presence of one bromine atom in the molecule. Predicted collision cross-section (CCS) values, which relate to the ion's shape, have been calculated for various adducts, such as [M+H]⁺ at 128.4 Ų. uni.lu

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing precise bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound itself has not been reported, the structure of a closely related derivative, 2,4,5-tribromo-1-methyl-1H-imidazole, has been determined. researchgate.net

This tribromo derivative crystallizes in the triclinic space group P-1. researchgate.net The analysis of such a structure provides an unambiguous confirmation of the imidazole core and the positions of the substituents. It allows for the precise measurement of bond distances (e.g., C-Br, C-N, C-C) and angles within the imidazole ring. Furthermore, it reveals how the molecules pack in the crystal lattice, highlighting any significant intermolecular forces such as hydrogen bonds or halogen bonds that dictate the solid-state architecture. researchgate.net For example, in the crystal structure of other brominated imidazole derivatives, C-H···Br⁻ hydrogen bonding and C-Br···Br⁻ halogen bonding have been observed.

Table 4: Crystal Data for the Derivative 2,4,5-tribromo-1-methyl-1H-imidazole researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₄H₃Br₃N₂ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.9066(3) |

| b (Å) | 7.0812(3) |

| c (Å) | 16.1046(6) |

| α (°) | 78.093(2) |

| β (°) | 82.467(2) |

| γ (°) | 89.781(2) |

| Volume (ų) | 763.8 |

This data illustrates the level of detail obtained from X-ray crystallography, which would be similarly applied to confirm the solid-state structure of this compound.

Crystal Packing and Intermolecular Interactions

In the crystal structure of 2,4,5-tribromo-1-methyl-1H-imidazole, the arrangement of molecules in the solid state is a key determinant of its physical properties. researchgate.net Analysis of similar structures, such as 4,5-dibromo-2-methylimidazole, reveals the presence of amphiphilic Br···Br halogen bonds. acs.org Furthermore, in derivatives like N-benzyl-2-bromo-4,5-dicyanoimidazole, Br···π interactions are observed, highlighting the role of the bromine atom in directing the supramolecular assembly. acs.org

Hydrogen bonding is another critical factor. In protonated imidazole systems, such as 2-(Bromomethyl)-1H-imidazole hydrobromide, strong N-H···Br⁻ hydrogen bonds are formed. Weaker C-H···Br interactions also contribute to the stability of the crystal lattice. For neutral, unprotonated bromo-imidazole derivatives, C-H···N and C-H···π interactions are prevalent. For instance, in 2-methylimidazole, hydrogen-bonded chains are supplemented by C-H···π contacts. acs.org

The interplay of these interactions—halogen bonds, hydrogen bonds, and π-stacking—results in complex three-dimensional architectures. In many imidazole derivatives, these interactions lead to the formation of layered structures or intricate networks. conicet.gov.ar The nature and directionality of these non-covalent bonds are crucial for crystal engineering, influencing properties such as melting point, solubility, and even reactivity. acs.org

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance in Bromo-Imidazole Derivatives |

| Halogen Bond | C-Br | Br | Variable | Directs supramolecular assembly, can form Br···Br or Br···π contacts. acs.org |

| Hydrogen Bond | N-H | N/Br⁻ | ~1.8–2.1 (for N-H···Br⁻) | Strong, structure-defining interactions, especially in protonated species. |

| Hydrogen Bond | C-H | N/O/π-system | Variable | Weaker interactions that provide additional lattice stability. acs.org |

| π-π Stacking | Imidazole Ring | Imidazole Ring | Variable | Contributes to the packing efficiency and stability of the crystal structure. conicet.gov.ar |

This table provides an interactive overview of the common intermolecular interactions found in the crystal structures of bromo-imidazole derivatives.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for probing the electronic transitions within a molecule. For imidazole and its derivatives, the absorption bands observed in the UV-Vis spectrum typically arise from π → π* and n → π* transitions associated with the aromatic imidazole ring. While specific experimental UV-Vis data for this compound is not detailed in the available literature, analysis of related compounds allows for an estimation of its spectral characteristics.